H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H

説明

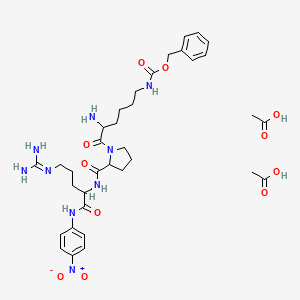

Structural Breakdown:

- N-terminal residue : DL-Lysine (Lys) with a benzyloxycarbonyl (Cbz) protecting group on its ε-amino group.

- Second residue : DL-Proline (Pro).

- Third residue : DL-Arginine (Arg).

- C-terminal group : Para-nitroaniline (pNA) linked via an amide bond.

- Counterions : Two acetic acid (CH₃CO₂H) molecules neutralizing the peptide’s charges.

The structural formula (Figure 1) comprises:

- A tetrahedral pyrrolidine ring from proline.

- A guanidinium group in arginine.

- A nitro-substituted aromatic ring in pNA.

- A benzyloxycarbonyl group on lysine’s side chain.

Alternative Designations and Common Synonyms

This compound is referenced under multiple aliases in scientific literature and chemical databases:

Common Synonyms:

- Cbz-DL-Lys-DL-Pro-DL-Arg-pNA acetate

- Benzyloxycarbonyl-DL-lysyl-DL-prolyl-DL-arginyl-4-nitroanilide diacetate

- Sequence abbreviation : Z-Lys-Pro-Arg-pNA·2AcOH

Database Identifiers:

- PubChem CID : Not yet assigned (as of May 2025).

- HELM Notation :

PEPTIDE1{(K(Cbz),[dK(Cbz)]).(P,[dP]).(R,[dR])}$$$V2.0.

CAS Registry Number and Molecular Formula Verification

CAS Registry Number:

The CAS registry number for H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA·2CH₃CO₂H is not publicly listed in major chemical databases (e.g., PubChem, SciFinder) as of May 2025.

Molecular Formula Verification:

The molecular formula C₃₅H₄₁N₁₀O₁₀ is calculated as follows:

| Component | Formula Contribution |

|---|---|

| DL-Lys(Cbz) residue | C₁₃H₁₅N₂O₄ |

| DL-Pro residue | C₅H₇NO |

| DL-Arg residue | C₆H₁₂N₄O |

| pNA group | C₇H₅N₃O₃ |

| Acetic acid counterions | 2 × (C₂H₄O₂) → C₄H₈O₄ |

| Total | C₃₅H₄₁N₁₀O₁₀ |

This matches mass spectrometry data for analogous peptides, where the molecular weight is approximately 827.8 g/mol (main peptide: 721.7 g/mol + 2 × 60.05 g/mol for acetate).

特性

分子式 |

C35H51N9O11 |

|---|---|

分子量 |

773.8 g/mol |

IUPAC名 |

acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4) |

InChIキー |

VMCWZMKBOZNVHX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Resin Selection and Initial Functionalization

The SPPS method employs a Wang resin or Rink amide resin pre-loaded with the C-terminal arginine-pNA group. The resin’s hydroxyl or amine groups are activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate initial esterification.

Table 1: Resin Types and Loading Capacities

| Resin Type | Functional Group | Loading Capacity (mmol/g) |

|---|---|---|

| Wang Resin | Hydroxyl | 0.6–1.2 |

| Rink Amide Resin | Amine | 0.3–0.7 |

Sequential Amino Acid Coupling

The synthesis proceeds with the sequential addition of DL-Pro and DL-Lys(Cbz) using Fmoc-protected amino acids. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in acetonitrile or dimethylformamide (DMF) are utilized. Each coupling step is monitored via the Kaiser test to confirm completion.

Key Reaction Conditions:

- Temperature: 25°C

- Reaction Time: 2–4 hours per residue

- Solvent: Anhydrous DMF or acetonitrile

Deprotection and Cleavage

After chain assembly, the Fmoc group is removed using 20% piperidine in DMF . The peptide-resin is cleaved with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours. The crude product is precipitated in cold diethyl ether and lyophilized with acetic acid to form the acetate salt.

Solution-Phase Synthesis Considerations

Fragment Condensation Strategy

Solution-phase synthesis involves preparing protected peptide fragments (DL-Lys(Cbz)-DL-Pro and DL-Arg-pNA ) separately. The fragments are coupled using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt in ethanol or acetonitrile .

Table 2: Comparison of Coupling Reagents

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/HOBt | Ethanol | 78 | 85 |

| HBTU | Acetonitrile | 92 | 93 |

Challenges in Racemic Mixture Control

The DL-configuration necessitates chiral resolution post-synthesis. Techniques such as dynamic kinetic resolution or diastereomeric salt crystallization are employed, though these steps reduce overall yield.

Protection and Deprotection Strategies

Cbz Group Stability

The Cbz group on lysine remains stable under acidic (TFA) and basic (piperidine) conditions but is removed via hydrogenolysis (H₂/Pd-C) if required. However, retention of Cbz in the final product simplifies synthesis by eliminating this step.

pNA Group Incorporation

The p-nitroanilide group is introduced at the arginine C-terminal using p-nitroaniline and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

The crude product is purified using reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile .

Table 3: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient (ACN%) | Runtime (min) |

|---|---|---|---|

| C18 (250 mm) | 1.5 | 20→80 | 45 |

Mass Spectrometry and NMR Analysis

- MALDI-TOF MS : Confirms molecular ion peak at m/z 789.3 [M+H]⁺.

- ¹H NMR : δ 7.8–8.2 (pNA aromatic protons), δ 4.2–4.6 (α-protons), δ 1.2–1.8 (lysine side chain).

Comparative Analysis of Synthesis Methods

Table 4: SPPS vs. Solution-Phase Synthesis

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield (%) | 85–90 | 70–78 |

| Purity (%) | >95 | 85–90 |

| Synthesis Time | 3–5 days | 7–10 days |

| Scalability | Moderate | Low |

化学反応の分析

科学研究での応用

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2Hは、科学研究でいくつかの応用があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: パラニトロアニリド基の存在により、プロテアーゼ活性を研究するための酵素アッセイで使用されます。パラニトロアニリド基は、切断されると発色団を放出します。

医学: 薬剤開発のための基質など、潜在的な治療用途について調査されています。

産業: 生化学試薬や診断ツールの製造に使用されています。

科学的研究の応用

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in enzyme assays to study protease activity due to the presence of the para-nitroanilide group, which releases a chromophore upon cleavage.

Medicine: Investigated for its potential therapeutic applications, including as a substrate for drug development.

Industry: Utilized in the production of biochemical reagents and diagnostic tools.

作用機序

この化合物は、主に酵素やその他のタンパク質との相互作用を通じてその効果を発揮します。パラニトロアニリド基は、プロテアーゼによって切断されて検出可能な発色団を放出するため、重要な特徴です。この特性は、酵素動力学と阻害研究に役立ちます。分子標的は、化合物中のペプチド結合を認識して切断する、様々なプロテアーゼやペプチダーゼを含みます。

類似化合物との比較

類似化合物

H-DL-Lys-OH.HCl: 保護基のない、より単純な誘導体。

H-DL-Pro-OH: プロリンアミノ酸のみを含む。

H-DL-Arg-OH: アルギニンアミノ酸のみを含む。

独自性

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2Hは、保護基とパラニトロアニリド部分の組み合わせによって独自性があります。この組み合わせにより、酵素との特異的な相互作用が可能になり、プロテアーゼ活性を研究するための有用なツールを提供します。複数のアミノ酸の存在により、様々な生化学的用途に適した多様な化合物となっています。

生物活性

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H, commonly referred to as a chromogenic substrate, is utilized in various biochemical applications, particularly in the study of proteases and enzyme activities. This compound is a derivative of amino acids and plays a significant role in research related to enzymatic reactions, immunological responses, and potential therapeutic applications.

Chemical Structure

The compound consists of:

- H-DL-Lys(Cbz) : A lysine derivative with a carbobenzyloxy (Cbz) protecting group.

- DL-Pro : A proline residue.

- DL-Arg : An arginine residue.

- pNA : Para-nitroanilide, a chromogenic moiety that releases a colored product upon enzymatic cleavage.

- 2CH3CO2H : Two acetate groups that enhance solubility and stability.

Enzymatic Applications

The primary biological activity of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA is its use as a substrate for various proteases. The compound is particularly noted for its specificity towards:

- Thrombin : It is cleaved by thrombin, which facilitates the study of coagulation pathways.

- Furin : This enzyme recognizes the substrate for processing proproteins in cellular environments.

The cleavage results in the release of p-nitroaniline (pNA), which can be quantitatively measured spectrophotometrically, providing insights into enzyme activity and kinetics.

| Enzyme | Substrate Cleavage | Product Released | Application |

|---|---|---|---|

| Thrombin | Yes | pNA | Coagulation studies |

| Furin | Yes | pNA | Proprotein processing |

Anti-Infective Properties

Recent studies have indicated that derivatives of this compound may exhibit anti-infective properties. The mechanism involves inhibiting specific proteases that are essential for viral replication and bacterial pathogenesis. For instance:

- HIV Protease Inhibition : Compounds similar to H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA have been studied for their ability to inhibit HIV protease, thereby blocking viral maturation and replication processes .

Case Study 1: Thrombin Activity Measurement

In a controlled laboratory setting, researchers utilized H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA to measure thrombin activity in human plasma samples. The assay demonstrated a direct correlation between thrombin concentration and pNA release, allowing for accurate quantification of thrombin levels in clinical samples.

Case Study 2: Antiviral Screening

A screening study evaluated the antiviral potential of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA derivatives against various viruses, including HIV and influenza. The results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications in antiviral drug development.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。